molecular formula C19H23N5O3S B2523704 2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide CAS No. 301354-10-9

2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide

Cat. No. B2523704
CAS RN: 301354-10-9
M. Wt: 401.49
InChI Key: QOKRXJANAYLSNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfanyl acetamide derivatives typically involves multi-step reactions starting from basic precursors. For instance, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involved converting benzoic acid into various intermediates before the final reaction with N-alkyl/aryl substituted 2-bromoacetamide . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides started from 4-chlorophenoxyacetic acid and involved esterification, hydrazide formation, ring closure, and final substitution reactions . These methods suggest that the synthesis of the compound would also require careful planning of the synthetic route and selection of appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a sulfanyl group attached to an acetamide moiety. The crystal structures of some derivatives show a folded conformation around the methylene carbon atom of the thioacetamide bridge . The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the dimer molecule of a related compound were studied using quantum computational approaches, revealing non-planar structures and various intra- and intermolecular interactions . These findings suggest that the compound "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" would also exhibit complex structural features, which could be analyzed using similar computational and spectroscopic methods.

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but they do report on the antiviral and virucidal activities of similar compounds . These activities are likely due to the interactions of the sulfanyl acetamide derivatives with viral components, which could be explored further for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of an electronegative chlorine atom in the molecule can influence the intramolecular and intermolecular contacts . The antimicrobial and hemolytic activities of these compounds are also important properties that have been investigated, with some derivatives showing promising activity against microbial species . The compound "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" would likely have unique physical and chemical properties that could be studied using similar methodologies.

Scientific Research Applications

Glutaminase Inhibition

Compounds structurally related to "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" have been explored for their potential as glutaminase inhibitors. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their ability to inhibit kidney-type glutaminase (GLS), demonstrating potential therapeutic applications in oncology by attenuating the growth of cancer cells (Shukla et al., 2012).

Antimicrobial Activity

Another area of research application for compounds similar to "2-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide" is in the development of antimicrobial agents. Various synthesized compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in addressing bacterial resistance (Pratibha Sharma et al., 2004).

Antitumor Activity

New 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides have been synthesized and their antitumor activity evaluated on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The findings suggest that the antitumor activity of these compounds may be related to their ability to bind and block oncogenic tyrosine kinases, highlighting their potential in cancer therapy (Sultani et al., 2017).

Adenosine Receptor Antagonism

Research has also delved into the synthesis and evaluation of compounds like 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as potent A(2B) adenosine receptor antagonists. These compounds have been evaluated for their binding affinities across different adenosine receptors, showing promise in various therapeutic areas (Tabrizi et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if the compound is not intended for use as a drug or similar application .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound are not specified in the available data. Future research could potentially explore its synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

2-(3-methyl-2,6-dioxo-7-pentylpurin-8-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-3-4-8-11-24-15-16(23(2)18(27)22-17(15)26)21-19(24)28-12-14(25)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,20,25)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKRXJANAYLSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

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